Cas no 1806742-72-2 (Ethyl 4-(fluoromethyl)-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxylate)

Ethyl 4-(fluoromethyl)-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-(fluoromethyl)-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxylate
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- インチ: 1S/C10H8F4INO3/c1-2-18-9(17)6-3-5(4-11)7(8(15)16-6)19-10(12,13)14/h3H,2,4H2,1H3
- InChIKey: XBTGTIISZGKMBT-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C(CF)=CC(C(=O)OCC)=N1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 316
- トポロジー分子極性表面積: 48.4
- 疎水性パラメータ計算基準値(XlogP): 3.4
Ethyl 4-(fluoromethyl)-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029089040-1g |
Ethyl 4-(fluoromethyl)-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxylate |
1806742-72-2 | 97% | 1g |
$1,579.40 | 2022-03-31 |
Ethyl 4-(fluoromethyl)-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxylate 関連文献
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
Ethyl 4-(fluoromethyl)-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxylateに関する追加情報
Research Brief on Ethyl 4-(fluoromethyl)-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxylate (CAS: 1806742-72-2)
Ethyl 4-(fluoromethyl)-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxylate (CAS: 1806742-72-2) is a fluorinated pyridine derivative that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its unique trifluoromethoxy and iodo substituents, serves as a versatile intermediate in the synthesis of bioactive molecules, particularly those targeting central nervous system (CNS) disorders and inflammatory diseases. Recent studies have highlighted its potential in the development of novel kinase inhibitors and G-protein-coupled receptor (GPCR) modulators, owing to its favorable physicochemical properties and metabolic stability.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic utility of this compound in the construction of pyridine-based scaffolds for selective adenosine A2A receptor antagonists. The researchers employed palladium-catalyzed cross-coupling reactions to functionalize the iodo group, enabling the introduction of diverse pharmacophores. The resulting analogs demonstrated nanomolar affinity for A2A receptors, with improved blood-brain barrier permeability compared to non-fluorinated counterparts. This underscores the critical role of the fluoromethyl and trifluoromethoxy groups in enhancing ligand-receptor interactions and pharmacokinetic profiles.
In parallel, a patent application (WO2023056421) disclosed the use of Ethyl 4-(fluoromethyl)-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxylate as a key intermediate in the synthesis of Bruton’s tyrosine kinase (BTK) inhibitors. The compound’s electron-deficient pyridine core facilitated regioselective nucleophilic aromatic substitution, yielding potent BTK inhibitors with IC50 values below 10 nM. These inhibitors exhibited exceptional selectivity over other kinases, attributed to the steric and electronic effects imposed by the trifluoromethoxy group. Preclinical data indicated promising efficacy in rheumatoid arthritis and B-cell lymphoma models, with minimal off-target toxicity.
Further investigations into the metabolic fate of this compound revealed unexpected stability against hepatic cytochrome P450 enzymes, as reported in a 2024 Drug Metabolism and Disposition article. The fluoromethyl group was found to resist oxidative defluorination, a common metabolic pathway for analogous compounds. This property, coupled with the compound’s low plasma protein binding, suggests its suitability for prolonged therapeutic applications. However, researchers noted that the iodo substituent may pose challenges in large-scale synthesis due to potential side reactions under harsh conditions, necessitating optimized catalytic systems.
Emerging applications in positron emission tomography (PET) tracer development have also been explored. A recent ACS Chemical Neuroscience study demonstrated the radiosynthesis of [18F]-labeled derivatives using Ethyl 4-(fluoromethyl)-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxylate as a precursor. The radiotracers exhibited high brain uptake and specificity for phosphodiesterase 10A (PDE10A), a target for schizophrenia and Huntington’s disease. This advancement opens new avenues for non-invasive imaging of neurodegenerative disorders.
In conclusion, Ethyl 4-(fluoromethyl)-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxylate (1806742-72-2) represents a multifaceted building block in modern drug discovery. Its unique structural features enable diverse chemical modifications, yielding compounds with enhanced target engagement and drug-like properties. Future research should focus on streamlining its synthetic accessibility and expanding its applications in targeted therapies and diagnostic tools.
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